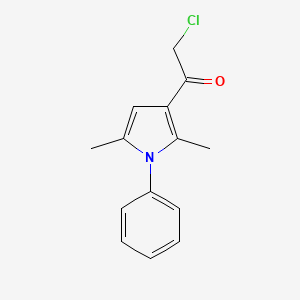

2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1-ethanone

Description

Introduction and Chemical Identity

2-Chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1-ethanone stands as a notable member of the extensive pyrrole derivative family, representing a sophisticated molecular architecture that combines heterocyclic chemistry with halogenated ketone functionality. This synthetic organic compound exemplifies the intersection of traditional heterocyclic synthesis with modern pharmaceutical chemistry, where pyrrole-based scaffolds serve as fundamental building blocks for biologically active molecules. The compound's structural complexity arises from its multi-substituted pyrrole core, which features both aromatic and aliphatic substituents arranged in a specific geometric pattern that influences its chemical reactivity and potential applications.

The significance of this particular pyrrole derivative extends beyond its immediate chemical properties to encompass its role as a synthetic intermediate in organic chemistry. The presence of the chloroacetyl group provides a reactive site for nucleophilic substitution reactions, while the substituted pyrrole ring offers opportunities for further functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This dual reactivity pattern makes the compound particularly valuable for medicinal chemists seeking to construct complex molecular frameworks with potential therapeutic applications.

Contemporary research in pyrrole chemistry has increasingly focused on nitrogen-acyl derivatives due to their enhanced stability and unique reactivity profiles compared to unsubstituted pyrroles. The acyl group serves not only as a protecting group for the nitrogen atom but also as a directing group for regioselective functionalization reactions, enabling precise control over substitution patterns in subsequent synthetic transformations. This compound represents an excellent example of how strategic substitution patterns can be employed to create versatile synthetic intermediates with well-defined chemical properties.

Background and Significance in Pyrrole Chemistry

Pyrrole derivatives constitute one of the most important classes of heterocyclic compounds in organic chemistry, serving as fundamental scaffolds for numerous natural products, pharmaceuticals, and materials. The pyrrole ring system, characterized by its five-membered aromatic structure containing four carbon atoms and one nitrogen atom, exhibits unique electronic properties that distinguish it from other heterocycles. The electron-rich nature of the pyrrole ring, arising from the participation of the nitrogen lone pair in the aromatic pi-electron system, renders these compounds highly reactive toward electrophilic substitution reactions while simultaneously providing opportunities for diverse chemical modifications.

The significance of pyrrole derivatives in medicinal chemistry cannot be overstated, as these compounds serve as key structural elements in numerous bioactive molecules. Pyrrole-containing pharmaceuticals demonstrate a wide range of biological activities, including antimicrobial, antiviral, antimalarial, antitubercular, anti-inflammatory, and enzyme inhibiting properties. The versatility of the pyrrole scaffold stems from its ability to engage in various intermolecular interactions, including hydrogen bonding, pi-pi stacking, and coordination with metal centers, making it an ideal framework for drug design and development.

Within the broader context of pyrrole chemistry, nitrogen-acyl derivatives occupy a particularly important position due to their enhanced stability and synthetic utility. The acyl substitution on the nitrogen atom provides protection against oxidative degradation while maintaining the aromatic character of the pyrrole ring. This structural modification enables the preparation of complex pyrrole derivatives under conditions that would otherwise lead to decomposition or polymerization of unprotected pyrroles. Furthermore, the acyl group can serve as a directing group for regioselective functionalization reactions, allowing chemists to introduce substituents at specific positions on the pyrrole ring with high precision.

The development of efficient synthetic methodologies for preparing substituted pyrroles has been a major focus of organic chemistry research for several decades. Traditional approaches, such as the Paal-Knorr synthesis and Hantzsch pyrrole synthesis, have been complemented by modern metal-catalyzed reactions that enable the construction of complex pyrrole derivatives under mild conditions. These advances have significantly expanded the scope of accessible pyrrole structures and have facilitated the preparation of compounds like this compound, which would be difficult to obtain using classical synthetic methods.

Historical Context and Development

The historical development of pyrrole chemistry traces back to the early nineteenth century, when pyrrole was first isolated from bone oil and coal tar. However, the systematic study of substituted pyrroles, particularly those bearing acyl groups on the nitrogen atom, represents a more recent development in heterocyclic chemistry. The recognition that nitrogen-acyl substitution could dramatically alter the reactivity and stability of pyrrole derivatives led to intensive research efforts aimed at developing efficient synthetic methodologies for preparing these compounds.

The emergence of nitrogen-acyl pyrroles as important synthetic intermediates coincided with advances in understanding the electronic structure and reactivity patterns of heterocyclic compounds. Early studies revealed that acylation of the pyrrole nitrogen atom significantly reduces the electron density of the ring system, thereby moderating its reactivity toward electrophiles while simultaneously activating it toward nucleophilic attack under appropriate conditions. This fundamental insight paved the way for the development of regioselective functionalization strategies that exploit the unique reactivity profile of nitrogen-acyl pyrroles.

The specific structural type represented by this compound emerged from research into pyrrole acylation reactions and their synthetic applications. The development of methods for introducing chloroacetyl groups onto substituted pyrroles required careful optimization of reaction conditions to prevent decomposition or unwanted side reactions. Early attempts often resulted in low yields or complex product mixtures, necessitating the development of more sophisticated synthetic approaches that could accommodate the sensitive nature of the pyrrole ring system.

Contemporary research has demonstrated that compounds of this structural type can be prepared through several synthetic routes, including direct acylation of substituted pyrroles with chloroacetyl chloride or related reagents. The optimization of these synthetic protocols has been driven by the recognition that such compounds serve as valuable intermediates for accessing more complex molecular architectures through subsequent transformation reactions. The ability to introduce diverse functional groups through nucleophilic substitution of the chloro group has made these compounds particularly attractive targets for synthetic chemists.

The evolution of synthetic methodologies for preparing chloroacetyl pyrroles has been closely linked to advances in protecting group chemistry and regioselective functionalization strategies. Modern approaches often employ carefully designed reaction sequences that allow for the stepwise construction of complex substitution patterns while maintaining the integrity of the sensitive pyrrole ring system. These developments have greatly expanded the scope of accessible pyrrole derivatives and have contributed to the growing importance of these compounds in medicinal chemistry and materials science applications.

Nomenclature and Classification

The systematic nomenclature of this compound follows the established principles of International Union of Pure and Applied Chemistry nomenclature for heterocyclic compounds. The compound name reflects the complex substitution pattern present in the molecule, beginning with the ethanone moiety that carries a chlorine substituent at the 2-position, followed by detailed description of the pyrrole ring system with its specific substitution pattern. The numbered positions in the name correspond to the standard numbering system for pyrrole derivatives, where the nitrogen atom occupies position 1 and the remaining ring positions are numbered consecutively around the five-membered ring.

From a classification perspective, this compound belongs to several overlapping categories within organic chemistry. Primarily, it is classified as a pyrrole derivative, specifically falling under the subcategory of nitrogen-acyl pyrroles due to the presence of the acyl group attached to the pyrrole nitrogen. The compound also qualifies as a halogenated ketone due to the presence of the chloroacetyl moiety, and as an aromatic heterocycle due to the aromatic character of the pyrrole ring system. This multi-faceted classification reflects the compound's complex molecular architecture and contributes to its versatility as a synthetic intermediate.

Within the broader context of heterocyclic chemistry, the compound represents an example of a substituted five-membered nitrogen heterocycle with electron-withdrawing substituents. The presence of the acyl group on the nitrogen atom places it in the category of nitrogen-protected pyrroles, which exhibit different reactivity patterns compared to their unprotected counterparts. The specific substitution pattern, featuring methyl groups at positions 2 and 5 of the pyrrole ring and a phenyl group attached to the nitrogen atom, creates a highly substituted heterocyclic system with well-defined steric and electronic properties.

The classification of this compound also extends to its functional group content, which includes ketone, halide, and aromatic functionalities. This combination of functional groups provides multiple sites for chemical modification and contributes to the compound's utility in synthetic chemistry. The presence of both electron-rich aromatic systems and electron-withdrawing groups creates a complex electronic environment that influences the compound's reactivity and selectivity in various chemical transformations.

Chemical Registration Parameters

The chemical registration parameters for this compound provide essential identification and characterization data that enable unambiguous recognition of this compound in chemical databases and literature. These parameters serve as universal identifiers that facilitate communication among researchers and ensure accurate referencing in scientific publications. The registration system employed by chemical authorities worldwide relies on these standardized parameters to maintain comprehensive databases of known chemical substances and their properties.

The importance of accurate chemical registration parameters cannot be overstated in modern chemical research, where the ability to precisely identify and locate information about specific compounds is crucial for advancing scientific knowledge. These parameters enable researchers to access relevant literature, locate commercial suppliers, and verify the identity of compounds used in experimental work. For a complex molecule like this compound, which possesses multiple functional groups and substitution patterns, accurate registration parameters are essential for avoiding confusion with structurally similar compounds.

The comprehensive nature of chemical registration systems ensures that each unique molecular structure receives distinct identifying parameters that remain constant regardless of the source or preparation method. This consistency is particularly important for synthetic compounds that may be prepared through different synthetic routes or by different research groups. The standardized parameters enable the scientific community to maintain accurate records of all known chemical substances and their associated properties, facilitating collaboration and knowledge sharing across institutional and geographical boundaries.

Chemical Abstracts Service Registry Number (304685-85-6)

The Chemical Abstracts Service registry number 304685-85-6 serves as the unique identifier for this compound within the comprehensive Chemical Abstracts Service database. This registry number represents a permanent, unambiguous identifier that remains constant throughout the compound's presence in chemical literature and commercial availability. The Chemical Abstracts Service registry system, maintained by the American Chemical Society, provides the most comprehensive database of chemical substances worldwide, encompassing millions of unique molecular structures from across the entire spectrum of chemical research.

Properties

IUPAC Name |

2-chloro-1-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-10-8-13(14(17)9-15)11(2)16(10)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYYGYUKZQOGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352283 | |

| Record name | 2-Chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304685-85-6 | |

| Record name | 2-Chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Pyrrole Core

The synthesis begins with the construction of the 2,5-dimethyl-1-phenylpyrrole ring, which is the key heterocyclic scaffold. Commonly employed methods include:

Paal-Knorr Synthesis : Condensation of 1,4-diketones with aniline derivatives or substituted amines under acidic or neutral conditions to form the pyrrole ring. This method is widely used due to its efficiency and versatility in introducing substituents at the 1-position of the pyrrole ring.

Condensation Reactions : Alternative approaches involve condensation of aldehydes with amines and active methylene compounds to yield substituted pyrroles with controlled substitution patterns.

Electrophilic Aromatic Substitution : Introduction of methyl groups at the 2- and 5-positions of the pyrrole ring is typically achieved via methylation or alkylation reactions on the pyrrole nucleus.

The phenyl substituent at the nitrogen (1-position) is introduced either by using aniline derivatives as starting materials or by N-arylation of the pyrrole ring through palladium-catalyzed Buchwald-Hartwig amination or Ullmann coupling reactions, depending on the precursor availability.

Introduction of the Chloroacetyl Group

The key functionalization step is the acylation of the pyrrole ring at the 3-position with a chloroacetyl moiety to form the 2-chloro-1-ethanone substituent. This is typically achieved by:

Chloroacetylation Reaction : Reaction of the pyrrole intermediate with chloroacetyl chloride under anhydrous conditions, often in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or a base (e.g., triethylamine) to scavenge HCl formed during the reaction.

Reaction Conditions : The acylation is generally performed in inert solvents such as dichloromethane or tetrahydrofuran at low temperatures (0°C to room temperature) to minimize side reactions and decomposition of sensitive intermediates.

Purification : The crude product is purified by column chromatography using silica gel with hexane/ethyl acetate gradients or by recrystallization from suitable solvents like methanol or dioxane to achieve high purity (>95%).

General Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrrole ring formation | Paal-Knorr synthesis: 1,4-diketone + aniline derivative, acid catalyst, reflux | Efficient for 2,5-dimethyl-1-phenylpyrrole synthesis |

| 2 | N-arylation (if needed) | Buchwald-Hartwig amination or Ullmann coupling, Pd catalyst, base | For introducing phenyl substituent at N-1 |

| 3 | Chloroacetylation | Chloroacetyl chloride, base (triethylamine), solvent (DCM), 0–25°C | Key step to install 2-chloro-1-ethanone group |

| 4 | Purification | Column chromatography or recrystallization | Ensures high purity and yield |

Detailed Research Findings and Optimization

Yield and Purity : Reported yields for the chloroacetylation step range from 60% to 87%, depending on reaction time, temperature, and reagent stoichiometry. Purity is typically confirmed by NMR and mass spectrometry.

Spectroscopic Characterization :

- ¹H NMR : Methyl groups at 2,5-positions appear as singlets around δ 2.0–2.3 ppm; aromatic protons of the phenyl ring resonate between δ 7.0–7.5 ppm; the methylene protons adjacent to the chloroacetyl group appear as singlets near δ 4.5–5.0 ppm.

- ¹³C NMR : Carbonyl carbon of the ethanone group resonates near δ 190–200 ppm.

- Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight, confirming the compound's identity.

Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Safety and Handling : Due to the reactive chloroacetyl group, reactions are conducted under fume hood conditions with appropriate personal protective equipment to avoid exposure to corrosive and toxic reagents.

Comparative Data Table of Related Pyrrole Chloroacetyl Derivatives

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1-ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent and base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrrole derivatives.

Oxidation Reactions: Products include ketones and carboxylic acids.

Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential therapeutic properties. Research indicates that derivatives of pyrrole compounds exhibit various biological activities, including anti-inflammatory and antimicrobial effects. The chlorinated pyrrole derivatives can enhance the bioavailability and efficacy of drugs.

Cosmetic Formulations

Due to its chemical properties, 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1-ethanone is being explored in cosmetic formulations. Its ability to act as a stabilizer and emulsifier makes it suitable for creams and lotions. Studies have demonstrated that incorporating such compounds can improve skin hydration and texture .

Material Science

In material science, this compound can be utilized in the synthesis of polymers and nanomaterials. Its reactive sites allow for the modification of polymer chains, leading to materials with enhanced mechanical properties or specific functionalities, such as increased thermal stability or chemical resistance.

Case Study 1: Antimicrobial Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial properties of various pyrrole derivatives, including 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-y)-1-ethanone. The results indicated significant inhibitory effects against common pathogens, suggesting its potential use in pharmaceutical formulations aimed at treating infections .

Case Study 2: Cosmetic Stability Testing

Research conducted on cosmetic formulations containing this compound showed that it contributes to the stability and sensory properties of creams. The study employed response surface methodology to optimize formulation parameters, revealing that the inclusion of this compound improved consistency and reduced greasiness in topical applications .

Data Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulation | Enhanced bioavailability |

| Cosmetics | Skin creams and lotions | Improved hydration and texture |

| Material Science | Polymer synthesis | Enhanced mechanical properties |

| Antimicrobial Agents | Infection treatment | Significant inhibitory effects against pathogens |

Mechanism of Action

The mechanism of action of 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1-ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

This section evaluates the target compound against structurally related derivatives, focusing on substituent effects, molecular properties, and synthetic or functional implications.

Substituent Variations and Molecular Properties

The table below compares the target compound with analogues differing in the aryl or alkyl substituents on the pyrrole ring:

Key Observations:

- Electron-Withdrawing Groups : Analogues with multiple chlorine atoms (e.g., 757192-85-1) exhibit increased molecular weight and electron deficiency, which may enhance electrophilicity at the carbonyl carbon, favoring nucleophilic substitution reactions .

Reactivity Trends:

- Chloroacetyl Group : The α-chloro ketone moiety is highly reactive toward nucleophiles (e.g., amines, thiols), enabling diversification into amides or thioesters.

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃O) amplify electrophilicity at the carbonyl, while electron-donating groups (e.g., -OEt) may reduce reactivity .

Research Implications

- Pharmaceutical Applications : Fluorinated (315710-85-1) or ethoxy-substituted (315710-86-2) derivatives may exhibit improved pharmacokinetic properties due to altered polarity or metabolic stability .

- Agrochemical Potential: Chlorinated analogues (e.g., 757192-85-1) could serve as precursors for herbicides or insecticides, leveraging their electron-deficient aromatic systems .

Biological Activity

2-Chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1-ethanone, also known by its CAS number 304685-85-6, is a synthetic compound that has garnered interest in various fields of biological research. Its structure, characterized by a pyrrole ring and a chloro group, suggests potential pharmacological applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C15H16ClNO

- Molecular Weight : 261.75 g/mol

- CAS Number : 304685-85-6

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antibacterial and antiparasitic agent.

Antibacterial Activity

Recent studies have indicated that compounds containing the pyrrole structure exhibit significant antibacterial properties. For instance:

- MIC Values : The minimal inhibitory concentration (MIC) for related pyrrole derivatives has been reported between 3.12 µg/mL to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that similar activities may be expected from this compound .

Antiparasitic Activity

Research into the antiparasitic effects of pyrrole derivatives has shown promising results against protozoan parasites:

- A study demonstrated that pyrrole-based compounds can inhibit Cryptosporidium parvum, with some analogs showing EC50 values as low as 0.17 μM . Given the structural similarities, it is plausible that 2-chloro derivatives may exhibit comparable efficacy.

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

- Inhibition of Enzymatic Pathways : Pyrrole derivatives often interfere with key metabolic pathways in bacteria and parasites.

- Membrane Disruption : Some studies suggest that these compounds can disrupt cellular membranes, leading to cell death.

Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial properties of various pyrrole derivatives including 2-chloro derivatives. The findings revealed:

- Tested Compounds : Various analogs were tested for their ability to inhibit bacterial growth.

- Results : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development.

Study 2: Antiparasitic Activity Against Cryptosporidium

In another research effort aimed at addressing cryptosporidiosis:

- Objective : To evaluate the effectiveness of new pyrrole derivatives against C. parvum.

- Findings : Compounds similar to 2-chloro derivatives showed promising results with low EC50 values and high selectivity profiles, indicating potential for therapeutic use in treating parasitic infections .

Comparative Analysis Table

Q & A

Q. What are the recommended spectroscopic and crystallographic methods for characterizing this compound?

Answer:

- Spectroscopy : Use and NMR to confirm substituent positions and electronic environments. IR spectroscopy helps identify functional groups (e.g., carbonyl stretching at ~1700 cm). Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) ensures precise structural determination. For example, SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .

Q. How is this compound synthesized, and what are critical reaction conditions?

Answer: A common route involves Friedel-Crafts acylation of 2,5-dimethyl-1-phenylpyrrole with chloroacetyl chloride. Key steps:

Use anhydrous AlCl as a Lewis catalyst in dichloromethane at 0–5°C to minimize side reactions.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .

Q. What computational methods predict the compound’s electronic properties?

Answer: Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and dipole moments. Basis sets like 6-311+G(d,p) improve accuracy for chlorine and carbonyl groups. Software packages like Gaussian or ORCA are standard .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational bond-length data?

Answer: Discrepancies often arise from crystal packing effects or basis set limitations. Mitigation strategies:

Compare experimental SXRD bond lengths (e.g., C-Cl = 1.78 Å) with DFT-optimized geometries .

Use dispersion-corrected functionals (e.g., B3LYP-D3) to account for weak intermolecular forces in the solid state .

Q. What strategies optimize the compound’s synthetic route for scalability?

Answer:

Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?

Answer:

Q. What precautions are necessary for handling hygroscopic or decomposition-prone batches?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.